molecular formula C10H20N2O3 B13893732 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 72038-39-2

4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B13893732
CAS No.: 72038-39-2
M. Wt: 216.28 g/mol
InChI Key: WQSADEBZBOMXSQ-UHFFFAOYSA-N
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Description

4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C10H20N2O3 This compound is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an amino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of diethylamine with ethyl chloroacetate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

  • Batch or continuous flow reactors
  • Purification steps: Crystallization or distillation
  • Quality control: Analytical techniques such as HPLC or GC-MS

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives
  • Reduction: Formation of amine derivatives
  • Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate
  • Reduction: Sodium borohydride or lithium aluminum hydride
  • Substitution: Alkyl halides or acyl chlorides

Major Products

  • Oxidation: Oxo derivatives
  • Reduction: Amine derivatives
  • Substitution: Substituted amides or esters

Scientific Research Applications

4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis
  • Biology: Potential use in the study of enzyme inhibitors
  • Medicine: Investigated for its potential as a drug candidate
  • Industry: Utilized in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
  • 4-{[2-(Diethylamino)propyl]amino}-4-oxobutanoic acid
  • 4-{[2-(Diethylamino)ethyl]amino}-4-oxopentanoic acid

Uniqueness

4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72038-39-2

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

4-[2-(diethylamino)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H20N2O3/c1-3-12(4-2)8-7-11-9(13)5-6-10(14)15/h3-8H2,1-2H3,(H,11,13)(H,14,15)

InChI Key

WQSADEBZBOMXSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CCC(=O)O

Origin of Product

United States

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